Alanosyl-aicor
Description
Overview of Alanosyl-AICOR as a Metabolically Activated Antimetabolite
This compound functions as a metabolically activated antimetabolite. scirp.orgresearchgate.netscirp.org This means that its parent compound, L-alanosine, is essentially a prodrug which, by itself, has limited biological activity. nih.gov Upon entering a cell, L-alanosine undergoes biotransformation to yield this compound, the molecule responsible for the observed therapeutic and toxicological effects. nih.govnih.gov
Antimetabolites are compounds that mimic the structure of essential metabolites and interfere with normal cellular metabolism. This compound exerts its effect by disrupting the de novo purine (B94841) biosynthesis pathway, a critical process for producing the building blocks of DNA and RNA. nih.govdrugbank.com Specifically, this compound targets the synthesis of adenosine (B11128) monophosphate (AMP), one of the two primary purine nucleotides. biomath.infoaacrjournals.org This targeted disruption of a vital metabolic pathway is the basis of its function as an antimetabolite.
Historical Context of L-Alanosine and its Intracellular Conversion to this compound
L-alanosine is a naturally occurring amino acid analogue and antibiotic produced by the bacterium Streptomyces alanosinicus, which was first discovered in a Brazilian soil sample in the 1960s. nih.govnih.gov Initially investigated for its antibiotic properties, it later garnered significant interest for its potential antineoplastic activities. nih.govnih.govmedchemexpress.com
During the 1970s and 1980s, extensive research into the mechanism of L-alanosine revealed that it was not the direct inhibitor of its cellular target. biomath.info Studies demonstrated that L-alanosine acts as a prodrug that requires intracellular conversion to its active form. scirp.orgscirp.org Research led by A. K. Tyagi and D. A. Cooney was pivotal in identifying this active anabolite. nih.govacs.org They demonstrated that within tumor cells, L-alanosine combines with 5-amino-4-imidazolecarboxylic acid ribonucleotide (AICOR), a normal intermediate in the purine pathway, to form an adduct: L-alanosyl-AICOR. nih.govthsti.res.indu.ac.in
This conversion is catalyzed by the enzyme phosphoribosylaminoimidazole-succinocarboxamide synthetase (SAICAR synthetase). scirp.orgnih.gov Experiments confirmed the presence of this compound in tumor cells of mice treated with L-alanosine, with concentrations reaching approximately 70 µM two hours after administration. nih.gov These findings established that the formation of this compound is the critical step responsible for the biological effects attributed to L-alanosine. nih.govnih.gov
Fundamental Significance in the Study of Purine Metabolism and Cellular Bioenergetics
The primary significance of this compound in academic research lies in its role as a potent and specific inhibitor within the de novo purine synthesis pathway. This pathway is a cornerstone of cellular bioenergetics, which encompasses the biochemical reactions involved in energy metabolism and transformation. nih.govmeresearch.org.uklongdom.org The production of nucleotides like adenosine 5'-triphosphate (ATP) is central to this process, as ATP is the main energy currency of the cell. biomath.infonih.gov
This compound's mechanism of action involves the potent inhibition of adenylosuccinate synthetase (ASS), the enzyme that catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to adenylosuccinate, the penultimate step in AMP synthesis. biomath.infonih.govdrugbank.commedchemexpress.com Research has shown that this compound is a competitive inhibitor with respect to IMP, with an apparent inhibition constant (Ki) of 0.228 µM. thsti.res.in This inhibition effectively blocks the production of AMP via the de novo pathway, thereby depleting the cell of essential adenine (B156593) nucleotides required for DNA synthesis and energy-dependent processes. thsti.res.indu.ac.ingoogle.com
Key Enzymes in the Metabolism and Action of this compound
| Enzyme | Role in Relation to this compound | Consequence of Interaction |
| SAICAR Synthetase | Catalyzes the formation of this compound from L-alanosine and AICOR. scirp.orgnih.gov | Metabolic activation of the prodrug L-alanosine into its active form. scirp.orgscirp.org |
| Adenylosuccinate Synthetase (ASS) | Primary target of inhibition by this compound. biomath.infonih.govdrugbank.com | Blocks the conversion of IMP to adenylosuccinate, halting de novo AMP synthesis. medchemexpress.comthsti.res.in |
| Adenylosuccinate Lyase (ASL) | Secondary target of inhibition; may also catabolize (decompose) this compound. nih.govresearchgate.net | Further disrupts AMP synthesis and influences the intracellular concentration of this compound. nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
76573-09-6 |
|---|---|
Molecular Formula |
C12H19N6O12P |
Molecular Weight |
470.29 g/mol |
IUPAC Name |
(Z)-[(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]-2-carboxyethyl]-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C12H19N6O12P/c13-9-6(10(21)15-4(12(22)23)1-18(25)16-24)14-3-17(9)11-8(20)7(19)5(30-11)2-29-31(26,27)28/h3-5,7-8,11,19-20,24H,1-2,13H2,(H,15,21)(H,22,23)(H2,26,27,28)/b18-16-/t4-,5+,7+,8+,11+/m0/s1 |
InChI Key |
PWGWZNXWSNHRNY-YBCXKGMMSA-N |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)N[C@@H](C/[N+](=N/O)/[O-])C(=O)O |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)NC(C[N+](=NO)[O-])C(=O)O |
Origin of Product |
United States |
Molecular Identity and Characterization of Alanosyl Aicor
Elucidation of Alanosyl-AICOR's Structure as a Conjugate Metabolite
This compound was identified as the active antimetabolite of L-alanosine [L-2-amino-3-(N-hydroxy-N-nitrosamino)propionic acid]. du.ac.in Its structure is a conjugate formed between L-alanosine and 5-amino-4-imidazolecarboxylic acid ribonucleotide (AICOR). thsti.res.in This discovery was pivotal, establishing that L-alanosine is a prodrug that requires intracellular conversion to exert its biological effects. thsti.res.in
The elucidation of this structure was accomplished through a combination of enzymatic synthesis and comparative analysis. Researchers successfully synthesized L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide in vitro using a partially purified enzyme, 5-aminoimidazole-N-succinocarboxamide ribonucleotide synthetase (SAICAR synthetase), from chicken liver. thsti.res.in L-alanosine serves as an analogue of L-aspartate, a natural substrate for this enzyme, which facilitates the condensation reaction with AICOR. thsti.res.in
The identity of the metabolite found in tumor cells treated with L-alanosine was confirmed by demonstrating that it had the same chromatographic behavior as the enzymatically synthesized standard. du.ac.inthsti.res.in This tumor-derived metabolite was also shown to be a potent inhibitor of the enzyme adenylosuccinate synthetase, which was consistent with the activity of the synthetic compound. du.ac.inthsti.res.in Further chemical confirmation was provided by a positive Bratton-Marshall test, indicating the presence of a primary aromatic amine group inherent to the AICOR moiety. du.ac.in These combined findings conclusively established the identity of this compound as the active anabolite responsible for the effects of L-alanosine. thsti.res.in
Table 1: Molecular Identity of this compound
| Identifier | Data |
|---|---|
| IUPAC Name | (Z)-[(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]-2-carboxyethyl]-hydroxyimino-oxidoazanium ias.ac.in |
| Molecular Formula | C₁₂H₁₉N₆O₁₂P ias.ac.in |
| Molecular Weight | 470.29 g/mol ias.ac.in |
| Synonyms | Alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, L-Alanosyl-AICOR ias.ac.in |
| InChIKey | PWGWZNXWSNHRNY-YBCXKGMMSA-N ias.ac.in |
| CAS Number | 76573-09-6 ias.ac.in |
Advanced Spectroscopic and Computational Methodologies for this compound Conformational Analysis
The definitive characterization and conformational analysis of complex biomolecules like this compound rely on a suite of advanced analytical techniques. While detailed public reports on the full conformational analysis of this compound are limited, its initial structural verification depended on methods that are foundational to modern structural biology. mdpi.comrsc.orgnih.govnih.gov
Computational methodologies also play a significant role in understanding the molecule's behavior. Molecular modeling and computational analysis are used to explore the conformational possibilities of this compound and its interactions with its enzymatic targets. google.com For instance, docking simulations using the crystal structures of enzymes like SAICAR synthetase or adenylosuccinate synthetase can predict the binding mode of this compound. google.com Such computational studies help rationalize its potent inhibitory activity by revealing key interactions, such as hydrogen bonds and electrostatic contacts, within the enzyme's active site. These analyses complement experimental data to build a comprehensive model of the molecule's structure-function relationship.
Table 2: Analytical Methodologies for this compound Characterization
| Methodology | Purpose | Key Findings/Application |
|---|---|---|
| Enzymatic Synthesis | Produce an authentic standard for comparison. | Confirmed the feasibility of the biological formation pathway via SAICAR synthetase. thsti.res.in |
| High-Performance Liquid Chromatography (HPLC) | Compare the retention time of the natural metabolite with the synthetic standard. | The metabolite from tumors co-eluted with the synthetic this compound standard. thsti.res.in |
| Enzyme Inhibition Assays | Assess the biological activity of the synthesized compound. | Demonstrated that this compound is a potent, competitive inhibitor of adenylosuccinate synthetase. du.ac.in |
| Mass Spectrometry (MS) | Determine molecular weight and elemental formula. | Standard practice for confirming the mass of novel metabolites. rsc.org |
| NMR Spectroscopy | Provide detailed atomic-level structural confirmation. | Essential for unambiguous structure determination and conformational analysis of novel compounds. nih.govnih.gov |
| Computational Modeling | Simulate molecular conformation and enzyme-inhibitor interactions. | Used to analyze how related inhibitors bind to target enzymes like SAICAR synthetase. google.com |
Enzymatic Biosynthesis and Metabolic Fate of Alanosyl Aicor
Enzymatic Formation of L-Alanosyl-5-amino-4-imidazolecarboxylic Acid Ribonucleotide
The biotransformation of L-alanosine into its active form, alanosyl-AICOR, is a critical step in its mechanism of action. This conversion is not a spontaneous process but is catalyzed by a specific enzyme involved in the de novo purine (B94841) biosynthesis pathway.
The enzyme responsible for the synthesis of this compound is 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (SAICAR) synthetase, also known as phosphoribosylaminoimidazole-succinocarboxamide synthetase. iastate.edugoogle.com This enzyme normally catalyzes the seventh step in de novo purine synthesis, which is the ATP-dependent ligation of L-aspartate to 5-aminoimidazole-4-carboxylic acid ribonucleotide (CAIR) to form SAICAR. iastate.eduescholarship.org
In the presence of L-alanosine, SAICAR synthetase utilizes this analogue of L-aspartate as a substrate, conjugating it with CAIR to form L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (this compound). ipu.ac.inresearchgate.net This metabolic activation is essential for the antitumor activity of L-alanosine, as alanosine itself is a weak inhibitor of its ultimate target, adenylosuccinate synthetase, with a Ki of 57.23 mM. escholarship.org The product of the reaction, this compound, is a significantly more potent inhibitor. ipu.ac.in
The kinetic properties of this enzymatic reaction have been studied. For instance, the Km of L-alanosine for yeast SAICAR synthetase has been determined to be 0.9 mM. iastate.edu The kinetic mechanism for the E. coli SAICAR synthetase is a rapid equilibrium random ter-ter mechanism, where the substrates bind to the enzyme in a random order. iastate.edu
Pathways Governing this compound Turnover
The primary enzyme implicated in the breakdown of this compound is adenylosuccinate lyase (ASL). nih.gov This enzyme is also a key player in the de novo purine biosynthesis pathway, where it catalyzes two separate reactions: the cleavage of SAICAR into AICAR and fumarate, and the cleavage of adenylosuccinate into adenosine (B11128) monophosphate (AMP) and fumarate. wikipedia.orgmetabolicsupportuk.org
Dynamic Interplay of Synthesizing and Catabolizing Enzymes in this compound Accumulation
The intracellular level of this compound, and therefore the susceptibility of a tissue to the effects of L-alanosine, is determined by the balance between its synthesis by SAICAR synthetase and its catabolism by adenylosuccinate lyase. nih.gov Tissues that exhibit high activity of SAICAR synthetase and concurrently low activity of adenylosuccinate lyase are prone to accumulating high concentrations of this compound. nih.gov
This dynamic interplay has been observed in studies with mice, where tissues more susceptible to damage from L-alanosine, such as certain tumors, the small intestine, liver, and lung, were found to have high concentrations of SAICAR synthetase and/or low specific activities of adenylosuccinate lyase. nih.gov This enzymatic profile leads to a greater accumulation of this compound, which in turn strongly inhibits adenylosuccinate synthetase, a key enzyme for the synthesis of AMP. For example, in leukemic nodules of mice treated with alanosine, this compound has been found to accumulate to concentrations of approximately 70 µM.
The following tables summarize the key kinetic data and the relative enzymatic activities in different tissues, illustrating this critical balance.
Table 1: Kinetic Parameters of Enzymes Involved in this compound Metabolism
| Enzyme | Compound | Parameter | Value | Organism/Tissue |
| SAICAR Synthetase | L-Alanosine | Km | 0.9 mM | Yeast |
| Adenylosuccinate Lyase | This compound | Ki (vs. SAICAR) | ~1.5 µM | Rat Skeletal Muscle |
| Adenylosuccinate Lyase | This compound | Ki (vs. Adenylosuccinate) | ~1.3 µM | Rat Skeletal Muscle |
| Adenylosuccinate Synthetase | This compound | Ki (vs. IMP) | 0.228 µM | Leukemia L5178Y |
Data sourced from multiple research findings. iastate.eduipu.ac.in
Table 2: Relative Enzyme Activities and this compound Accumulation in Mouse Tissues
| Tissue | SAICAR Synthetase Activity | Adenylosuccinate Lyase Activity | This compound Accumulation | Susceptibility to Alanosine |
| L5178Y/AR Tumor | High | Low | High | High |
| Small Intestine | High | Low | High | High |
| Liver | High | Low | High | High |
| Lung | High | Low | High | High |
This table represents a qualitative summary based on research findings indicating a correlation between enzyme activities and tissue susceptibility. nih.gov
Molecular Mechanism of Action of Alanosyl Aicor
Direct Enzymatic Inhibition within the De Novo AMP Synthesis Pathway
Alanosyl-AICOR functions as a powerful inhibitor of two critical enzymes in the final stages of AMP biosynthesis: adenylosuccinate synthetase (ASS) and adenylosuccinate lyase (ADSL). scirp.orgresearchgate.net
Following the action of ASS, adenylosuccinate lyase (ADSL) catalyzes the final step in AMP synthesis, the cleavage of adenylosuccinate to form AMP and fumarate. wikigenes.orggoogle.com this compound is also a documented inhibitor of ADSL. scirp.orgresearchgate.netgrantome.com It acts as an apparent competitive inhibitor in both of the cleavage reactions catalyzed by the enzyme. researchgate.net The inhibition of ADSL provides a secondary, reinforcing blockade of the pathway, ensuring a comprehensive shutdown of AMP production from IMP. scirp.orgiastate.edu
Comprehensive Analysis of Purine (B94841) Biosynthesis Flux Perturbations
The dual inhibition of ASS and ADSL by this compound causes significant perturbations in the metabolic flux of the de novo purine biosynthesis pathway. scirp.org By blocking the two final steps leading to AMP synthesis, the compound effectively halts the conversion of the precursor IMP into AMP. nih.gov This blockade leads to a measurable depletion of downstream products. For instance, administration of L-alanosine, leading to the formation of this compound, has been observed to depress the synthesis of DNA, a process reliant on adequate nucleotide pools. nih.gov This effect could be reversed by the provision of adenine (B156593), which can be converted to AMP via the purine salvage pathway, but not by hypoxanthine, which would be converted to IMP, upstream of the enzymatic block. nih.gov
Studies have demonstrated that in tumor nodules, the concentration of this compound can reach approximately 70 µM following administration of its parent compound. nih.gov This concentration is substantially higher than the measured inhibitory constants for its target enzymes, suggesting that a profound and sustained inhibition of the biosynthetic flux occurs in vivo. nih.govresearchgate.net
Detailed Kinetic Studies of Competitive Inhibition with Natural Substrates (e.g., Inosine (B1671953) Monophosphate)
Kinetic analyses have been crucial in elucidating the nature of this compound's enzymatic inhibition. The compound functions as a competitive inhibitor, meaning it structurally resembles the natural substrates and competes for binding at the enzyme's active site. researchgate.netwikipedia.org
For adenylosuccinate lyase (ADSL), this compound was identified as an apparent competitive inhibitor for both of the enzyme's reactions: the cleavage of adenylosuccinate and the cleavage of succinylaminoimidazole carboxamide ribotide (SAICAR). researchgate.netwikigenes.org The inhibitory constants (K_i) were determined to be approximately 1.3 µM and 1.5 µM, respectively. researchgate.net Notably, these K_i values are very close to the Michaelis constants (K_m) for the natural substrates, indicating that this compound is a highly effective inhibitor. researchgate.net
In the case of adenylosuccinate synthetase (ASS), this compound exhibits potent inhibition with a K_i value of 0.228 µM against the enzyme from L5178y/AR leukemia cells. nih.gov This demonstrates a very high affinity for the enzyme, many orders of magnitude stronger than the parent compound, L-alanosine, which has a K_i of 57.23 mM. nih.gov The inhibition by this compound prevents the binding and conversion of the natural substrates, IMP and aspartate. patsnap.com
Interactive Data Table: Kinetic Inhibition Data for this compound
| Target Enzyme | Natural Substrate(s) | Type of Inhibition | Inhibitory Constant (K_i) | Source |
| Adenylosuccinate Synthetase (ASS) | Inosine Monophosphate (IMP), Aspartate | Competitive (inferred) | 0.228 µM | nih.gov |
| Adenylosuccinate Lyase (ADSL) | Adenylosuccinate | Apparent Competitive | ~1.3 µM | researchgate.net |
| Adenylosuccinate Lyase (ADSL) | SAICAR | Apparent Competitive | ~1.5 µM | researchgate.net |
Cellular and Biochemical Consequences of Alanosyl Aicor Activity
Modulation of Intracellular Nucleotide Pools
Alanosyl-AICOR significantly disrupts the balance of intracellular nucleotides, primarily by inhibiting the synthesis of adenosine (B11128) monophosphate (AMP). nih.gov It achieves this by potently inhibiting adenylosuccinate synthetase, the enzyme responsible for converting inosine (B1671953) monophosphate (IMP) to adenylosuccinate, a precursor to AMP. biomath.infothsti.res.in This inhibition effectively blocks the de novo pathway for AMP synthesis. biomath.info Studies have shown that this compound acts as a competitive inhibitor with respect to IMP, with a reported apparent Ki of 0.228 µM for adenylosuccinate synthetase. thsti.res.in
Mechanisms of Adenosine Triphosphate (ATP) Depletion
The inhibition of adenylosuccinate synthetase by this compound leads to a reduction in the cellular pool of AMP, which is a direct precursor for the synthesis of adenosine triphosphate (ATP). biomath.infoaacrjournals.org Consequently, this disruption of the de novo purine (B94841) synthesis pathway results in the depletion of ATP. aacrjournals.org In cells deficient in the purine salvage pathway enzyme methylthioadenosine phosphorylase (MTAP), this effect is more pronounced as these cells are more reliant on the de novo pathway for purine synthesis. biomath.infonih.gov The depletion of ATP can have widespread consequences for cellular function, as ATP is the primary energy currency of the cell. news-medical.net
Downstream Effects on Macromolecular Biosynthesis
The depletion of purine nucleotide pools, particularly ATP, has significant downstream consequences for the synthesis of essential macromolecules.
Inhibition of Deoxyribonucleic Acid (DNA) Synthesis
The reduction in the availability of purine nucleotides, which are essential building blocks for DNA, can lead to the inhibition of DNA synthesis. nih.govyoutube.com This is a common mechanism of action for antimetabolite drugs that interfere with nucleotide biosynthesis. biomath.info The process of DNA replication is highly dependent on a sufficient supply of deoxynucleoside triphosphates, which are derived from their corresponding ribonucleoside diphosphates. biomath.info A disruption in the purine pool can therefore directly impact the cell's ability to replicate its genome. mdpi.com
Inhibition of Ribonucleic Acid (RNA) and Protein Synthesis
Similar to DNA synthesis, the production of RNA is also dependent on a ready supply of ribonucleoside triphosphates, including ATP. umassmed.eduwikipedia.org Therefore, the depletion of ATP pools by this compound can also lead to the inhibition of RNA synthesis. youtube.com Furthermore, protein synthesis is an energy-intensive process that requires significant amounts of ATP and GTP. wikipedia.org A reduction in cellular ATP levels can therefore indirectly inhibit protein synthesis by limiting the energy available for this process. biomol.com
Analysis of Cell Cycle Progression Disturbances Due to Purine Pathway Disruption
The disruption of the purine biosynthesis pathway and the subsequent inhibition of DNA, RNA, and protein synthesis can cause significant disturbances in cell cycle progression. abcam.com The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of cell division. biolegend.comnih.gov A lack of sufficient nucleotides can trigger these checkpoints, leading to cell cycle arrest, typically at the G1/S or S phase transition, to prevent the cell from entering mitosis with a damaged or incompletely replicated genome. abcam.comelifesciences.org This arrest allows the cell time to repair any damage or to replenish its nucleotide pools. However, prolonged or severe disruption of purine metabolism can ultimately lead to cell death. nih.gov
Genetic Determinants and Regulatory Aspects in Alanosyl Aicor Sensitivity
Role of Methylthioadenosine Phosphorylase (MTAP) in Cellular Response to Alanosyl-AICOR Precursors
Methylthioadenosine phosphorylase (MTAP) is a critical enzyme in the purine (B94841) salvage pathway, responsible for converting 5'-deoxy-5'-methylthioadenosine (MTA) into adenine (B156593) and 5-methylthioribose-1-phosphate. Its gene is frequently co-deleted with the CDKN2A tumor suppressor gene on chromosome 9p21 in a significant percentage of human cancers. scirp.orgscirp.orgfrontiersin.org This deletion creates a metabolic vulnerability, as it renders cells unable to salvage adenine from MTA, making them more dependent on the de novo purine synthesis pathway to generate the necessary purine nucleotides for proliferation. scirp.orgresearchgate.net This heightened reliance on de novo synthesis forms the basis of a therapeutic strategy using inhibitors like L-alanosine. researchgate.net
The status of MTAP is a significant determinant of cellular sensitivity to L-alanosine. The underlying hypothesis is that MTAP-deficient (MTAP-) cells, being more reliant on the de novo pathway for AMP synthesis, will be more susceptible to inhibitors of this pathway. nih.gov In contrast, MTAP-proficient (MTAP+) cells can bypass the inhibition of de novo synthesis by utilizing the salvage pathway, converting MTA into adenine.
Research using various cell systems has demonstrated this differential sensitivity. Studies on primary T-cell acute lymphoblastic leukemia (T-ALL) cells, a cancer with a high frequency of MTAP deletion, have shown that MTAP- cells are significantly more sensitive to L-alanosine than their MTAP+ counterparts. nih.govaacrjournals.org For instance, one study reported that the average L-alanosine concentration required to inhibit cell growth by 50% (IC50) was substantially lower in MTAP- T-ALL cells compared to MTAP+ cells. nih.gov These investigations often use isogenic cell line pairs, where MTAP is either deleted or its expression is restored, to confirm that the observed sensitivity is directly attributable to MTAP function. scirp.orgscirp.org
| Cell Status | Patient Cohort | Mean IC50 (µM) | IC50 Range (µM) | Reference |
|---|---|---|---|---|
| MTAP-Deficient (MTAP-) | Diagnosis | 4.8 ± 5.3 | 0.3 - 11.3 | nih.govaacrjournals.org |
| MTAP-Deficient (MTAP-) | Relapse | 1.0 ± 0.6 | N/A | nih.gov |
| MTAP-Proficient (MTAP+) | Diagnosis (Sensitive Subset) | 19 ± 18 | 1.7 - 67 | aacrjournals.org |
| MTAP-Proficient (MTAP+) | Diagnosis (Resistant Subset) | >80 | N/A | aacrjournals.org |
| MTAP-Proficient (MTAP+) | Relapse (Sensitive Subset) | 31.0 ± 15.5 | N/A | nih.gov |
| MTAP-Proficient (MTAP+) | Relapse (Resistant Subset) | >80 | N/A | nih.gov |
It is important to note, however, that the sensitivity to L-alanosine is not solely dictated by MTAP status. The metabolic context, including the expression and activity of the enzyme that activates L-alanosine (SACAIR synthase) and the enzyme that inactivates its active form (ADSL), also plays a role in the ultimate cellular response. scirp.orgscirp.org
While MTAP deficiency creates a clear vulnerability in vitro, the in vivo microenvironment introduces complexities. A critical compensatory mechanism is the ability of MTAP- tumor cells to salvage purines, particularly adenine, from surrounding tissues and plasma. scirp.orgscirp.orgresearchgate.net Normal cells and the stromal components of a tumor are typically MTAP-proficient and can release adenine into the extracellular space. frontiersin.org
This non-autonomous supply of adenine can be taken up by MTAP- cancer cells, thereby circumventing the block in de novo synthesis imposed by this compound. scirp.orgresearchgate.net This mechanism effectively rescues the cancer cells from the drug's effects and is believed to be a primary reason for the limited efficacy of L-alanosine in clinical trials. scirp.orgscirp.org Studies have shown that while MTAP- cells are highly sensitive to L-alanosine in isolated culture, this sensitivity is greatly diminished in co-culture systems with MTAP+ cells or in in vivo models where external purine sources are available. scirp.orgscirp.org This highlights a significant challenge in translating the therapeutic potential of targeting MTAP deficiency, as the systemic metabolic environment can compensate for the engineered vulnerability. scirp.orgresearchgate.net
Genetic Manipulation and Metabolic Engineering Approaches to Modulate Purine Pathway Vulnerability
The principles of metabolic engineering offer a framework for intentionally altering the purine pathway to enhance therapeutic vulnerabilities. By manipulating the genes that encode key metabolic enzymes, it is possible to redirect metabolic flux and sensitize cells to specific inhibitors.
For instance, in the context of purine metabolism, genetically engineering cells by deleting enzymes downstream of a desired intermediate can lead to its accumulation. In industrial biotechnology, deleting the genes responsible for converting IMP into AMP and GMP in Corynebacterium glutamicum has been shown to cause a significant buildup of intracellular IMP. This demonstrates that the pathway is highly plastic and can be rewired.
Applying this concept to this compound sensitivity, one could theoretically modulate the vulnerability to ADSS inhibition. For example:
Enhancing Vulnerability: Knocking down or inhibiting other salvage pathway enzymes like hypoxanthine-guanine phosphoribosyltransferase (HPRT1) in conjunction with MTAP deficiency could create a more complete blockade of purine salvage, potentially preventing the in vivo rescue mechanism and heightening sensitivity to this compound. Research has shown that cells with low mitochondrial activity become highly dependent on HPRT1. utsw.edu
Decreasing Vulnerability: Conversely, reintroducing a functional MTAP gene into MTAP- cells has been shown to restore the adenine salvage pathway. This genetic manipulation reduces the cells' dependence on de novo purine synthesis and, consequently, decreases their sensitivity to inhibitors of this pathway.
These approaches underscore that the vulnerability of the purine pathway is not static but can be modulated through precise genetic interventions, offering potential strategies to overcome resistance or enhance therapeutic efficacy.
Intersections of Regulatory Networks Controlling Purine Metabolism with this compound Intervention
The de novo purine synthesis pathway is not an isolated metabolic route but is deeply integrated with major cellular signaling networks that control cell growth, proliferation, and survival. nih.govmdpi.com Intervention with this compound, by inhibiting ADSS, creates perturbations that ripple through these interconnected regulatory systems.
One of the master regulators of cellular metabolism is the mTOR (mechanistic target of rapamycin) signaling pathway . nih.govmdpi.com Specifically, mTORC1 is known to promote the de novo synthesis of nucleotides to support cell growth and division. nih.goveneuro.org It achieves this by increasing the availability of essential precursors and supporting the formation of the "purinosome," a multi-enzyme complex that enhances the efficiency of the synthesis pathway. nih.govfrontiersin.org
The relationship is bidirectional. Just as mTORC1 activity stimulates purine synthesis, the cellular purine nucleotide pool, in turn, modulates mTORC1 activity. nih.govnih.gov Depletion of cellular purines has been shown to inhibit mTORC1 signaling, independent of energy stress (AMPK signaling). nih.gov This suggests a feedback mechanism where the cell senses the availability of these critical building blocks. Specifically, the cell appears to sense adenylate levels, and their depletion inhibits mTORC1 through the TSC protein complex. nih.gov
When this compound inhibits ADSS, it blocks the production of AMP from IMP. This leads to:
Depletion of AMP: This removes a critical feedback inhibitor of earlier steps in the purine pathway but also depletes a key building block for DNA, RNA, and ATP.
Accumulation of IMP: This buildup can have its own metabolic consequences.
Disrupted Signaling: The depletion of adenylate nucleotides signals back to inhibit mTORC1. nih.govscilit.com This inhibition can suppress protein synthesis and other anabolic processes controlled by mTOR, contributing to the anti-proliferative effects of the drug.
Therefore, the action of this compound extends beyond the simple enzymatic blockade of ADSS. It intersects with complex signaling cascades like mTOR, creating a multifaceted cellular response that links nucleotide metabolism directly to the core machinery governing cell growth and proliferation. nih.govresearchgate.net
Advanced Methodologies in the Academic Study of Alanosyl Aicor
Enzymatic Synthesis Techniques for Alanosyl-AICOR and Its Structural Analogues
The generation of this compound and related molecules for research purposes often relies on enzymatic or chemo-enzymatic strategies that offer high stereoselectivity, a critical factor for biological activity. While this compound itself is formed intracellularly from its precursor L-alanosine, the study of its properties and those of its analogues requires controlled, scalable synthesis methods. biomath.infoacs.org
Research has focused on efficient, stereoselective synthesis of the L-alanosine precursor. acs.org Furthermore, the synthesis of direct structural analogues, such as L-alanosinyl-5-aminoimidazole-4-carboxylic acid ribonucleoside, has been a subject of study to explore structure-activity relationships. acs.org
Enzymatic synthesis approaches are highly valued in producing complex biomolecules like nucleotide analogues. These methods utilize isolated enzymes or whole-cell systems to perform specific chemical transformations that are often difficult to achieve through traditional organic chemistry. nih.govrsc.org Key advantages include mild reaction conditions and remarkable enantioselectivity. rsc.org For instance, enzymes like LpxA acyltransferases have been studied for their ability to selectively acylate analogues of UDP-N-acetylglucosamine, demonstrating the potential for enzymes to be used in the synthesis of modified nucleotides. nih.gov While a specific, isolated enzymatic system for the large-scale production of this compound is not widely documented, the principles of enzymatic synthesis are directly applicable. Such a process would likely involve a multi-enzyme cascade to first synthesize the precursor L-alanosine and then append the 5-aminoimidazole-4-carboxylic acid ribonucleotide (AICOR) moiety.
High-Throughput Biochemical Assays for Enzyme Kinetics and Inhibitor Screening
High-Throughput Screening (HTS) has become an indispensable tool in enzyme research, allowing for the rapid analysis of thousands of potential inhibitors or reaction conditions. numberanalytics.com This technology is a significant advancement over traditional methods like spectrophotometry and chromatography, which are often slower and more labor-intensive. numberanalytics.com In the context of this compound, HTS is crucial for understanding the kinetics of adenylosuccinate synthetase inhibition and for screening large compound libraries to identify novel inhibitors of this pathway. numberanalytics.comnumberanalytics.com
The process involves using automated systems to test vast libraries of compounds for their effect on a specific enzyme's activity. numberanalytics.com These assays are designed to generate a measurable signal (e.g., change in absorbance or fluorescence) that corresponds to the rate of the enzymatic reaction. By observing how this signal changes in the presence of a test compound, researchers can identify "hits" or potential inhibitors. nih.gov
Kinetic studies determine the mode of inhibition (e.g., competitive, uncompetitive), which provides insight into how the inhibitor interacts with the enzyme. plos.org Tools like the Interactive Continuous Enzyme Kinetics Analysis Tool (ICEKAT) have been developed to streamline the calculation of initial reaction rates from kinetic traces, facilitating the analysis of data from HTS experiments. bio.tools
Table 1: Comparison of Common High-Throughput Assay Techniques
| Assay Technique | Principle | Advantages | Application in Inhibitor Screening |
|---|---|---|---|
| Spectrophotometric Assays | Measures the change in light absorbance over time as a substrate is converted to a product. numberanalytics.com | High sensitivity, accuracy, easily automated, and allows for real-time measurement. numberanalytics.com | Widely used for enzymes with chromogenic substrates or products. |
| Chromatographic Methods | Physically separates the substrate and product, which are then quantified. | Highly specific and can be used for complex mixtures. | Used to confirm hits from primary screens and for enzymes lacking a suitable spectrophotometric assay. numberanalytics.com |
| Fluorescence-Based Assays | Measures changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon enzyme activity. | Extremely high sensitivity, suitable for low enzyme/substrate concentrations. | Ideal for screening large libraries due to high signal-to-noise ratio. |
These HTS methodologies are essential for characterizing inhibitors like this compound and for the discovery of new molecules targeting enzymes like adenylosuccinate synthetase. nih.gov
Genomic and Proteomic Profiling for Pathway Analysis and Target Identification
To understand the broader cellular impact of inhibiting adenylosuccinate synthetase with this compound, researchers employ integrated genomic and proteomic approaches. somalogic.comnih.gov These "pan-omic" strategies provide a comprehensive view of how a cell responds to the perturbation of a specific metabolic pathway, such as the de novo purine (B94841) synthesis pathway. somalogic.comscirp.org By combining data from DNA microarrays (genomics) and quantitative protein analysis (proteomics), scientists can identify changes in gene expression and protein abundance, revealing downstream effects, potential resistance mechanisms, and new therapeutic targets. nih.gov
This integrated approach involves several key steps:
Systematic Perturbation : Cells are treated with the inhibitor (e.g., this compound) or a genetic modification is introduced to disrupt the target pathway. nih.gov
Global Measurements : Samples are collected from the perturbed and control systems. DNA microarrays or RNA-sequencing are used to measure changes in mRNA levels for thousands of genes. Simultaneously, techniques like mass spectrometry-based quantitative proteomics are used to measure the abundance of hundreds or thousands of proteins. nih.gov
Data Integration and Modeling : The resulting large datasets are integrated with existing biological knowledge, such as databases of known protein-protein interactions, to build and refine a model of the cellular response. nih.gov
This methodology allows researchers to distinguish between transcriptional and post-transcriptional regulation and to map the physical interactions that govern the cellular response. nih.gov For example, a proteogenomic approach was used to identify protein biomarkers for Type 2 diabetes risk by integrating proteomics data with genetic information. nih.gov In the study of this compound, such analyses could reveal how cells attempt to compensate for the blockade of AMP synthesis, potentially by upregulating alternative salvage pathways or other metabolic routes. nih.gov
The precursor to this compound, L-alanosine, is a natural product synthesized by microorganisms. biomath.info Identifying the genes responsible for its production is a key goal for understanding its biosynthesis and for potentially engineering its production. The "antibiotics and Secondary Metabolite Analysis Shell" (antiSMASH) is a powerful bioinformatics tool used for the genome-wide identification and annotation of secondary metabolite biosynthetic gene clusters (BGCs). secondarymetabolites.orgnih.gov
antiSMASH analyzes a bacterial or fungal genome sequence and identifies regions containing the characteristic genes for producing a specific class of natural product. secondarymetabolites.org It uses a library of profile Hidden Markov Models (pHMMs) to detect the core biosynthetic enzymes, such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are often involved in creating complex natural products. nih.govresearchgate.net
The workflow for using antiSMASH in this context would be:
Sequencing the genome of the L-alanosine producing organism (e.g., Streptomyces alanosinicus).
Submitting the genome sequence to the antiSMASH web server or standalone tool. nih.gov
Analyzing the output, which graphically displays the predicted BGCs, their boundaries, and annotations of the genes within them. nih.gov
As of version 7, antiSMASH can identify 81 different types of BGCs, providing detailed predictions about the chemistry and enzymology of the pathway. nih.govnih.gov By identifying the L-alanosine BGC, researchers can then perform targeted gene knockouts and heterologous expression studies to confirm gene function and elucidate the complete biosynthetic pathway.
Advanced Structural Biology Techniques for Determining Target-Inhibitor Complex Architectures (e.g., X-ray Crystallography)
Understanding precisely how an inhibitor like this compound binds to its target, adenylosuccinate synthetase (ASS), requires atomic-resolution structural information. drugtargetreview.com X-ray crystallography is the primary technique used to determine the three-dimensional structure of protein-ligand complexes. migrationletters.comnih.gov This knowledge is fundamental for structure-based drug design, as it reveals the specific interactions—such as hydrogen bonds and hydrophobic contacts—that are responsible for the inhibitor's potency and selectivity. migrationletters.comzienjournals.com
The process of determining a target-inhibitor complex structure via X-ray crystallography involves several stages:
Protein Production and Purification : Large quantities of the target protein (ASS) are produced, typically using recombinant expression systems, and purified to homogeneity.
Crystallization : The purified protein is mixed with the inhibitor (this compound) in a process called co-crystallization. drugtargetreview.com This solution is placed under conditions that promote the formation of highly ordered, three-dimensional crystals. This remains a major bottleneck in the process. drugtargetreview.com
X-ray Diffraction Data Collection : The crystals are exposed to an intense beam of X-rays, often at a synchrotron source. libretexts.org The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. zienjournals.com
Structure Solution and Refinement : The diffraction pattern is mathematically processed to generate an electron density map, which is a three-dimensional image of the electron clouds of the atoms in the crystal. migrationletters.com A molecular model of the protein-inhibitor complex is then built into this map and computationally refined to best fit the experimental data. zienjournals.com
The resulting high-resolution structure provides a detailed blueprint of the inhibitor bound in the enzyme's active site, guiding medicinal chemists in the rational design of new analogues with improved properties. drugtargetreview.commigrationletters.com
Emerging Research Avenues and Conceptual Frameworks for Alanosyl Aicor Studies
Systems Biology Approaches to Model Purine (B94841) Pathway Dynamics and Alanosyl-AICOR Impact
Systems biology offers a powerful framework for understanding the complex and dynamic nature of metabolic pathways, such as the de novo purine biosynthesis pathway. This approach moves beyond the study of individual enzymes to create comprehensive computational models that simulate the flux of metabolites through the entire network. These models integrate genomic, transcriptomic, proteomic, and metabolomic data to predict how the pathway will respond to internal and external perturbations.
The impact of this compound can be effectively modeled using these systems biology approaches. This compound is known to be an inhibitor of adenylosuccinate lyase and, to a lesser extent, adenylosuccinate synthetase. nih.gov By incorporating the specific kinetic parameters of this inhibition, such as the competitive inhibition constants (Kᵢ), into a computational model of purine metabolism, researchers can simulate the downstream consequences of enzymatic blockade.
Such models can predict:
Metabolite Accumulation: The model can quantify the expected accumulation of upstream metabolites, such as 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) and L-2-amino-3-(N-hydroxy-N-nitrosoamino)propionic acid (alanosine), which are precursors for this compound's formation. nih.gov
Network-Wide Perturbations: The de novo purine pathway is intricately connected to other metabolic processes, including folate metabolism and the methionine cycle. researchgate.net Systems models can help predict how the disruption of purine synthesis by this compound might ripple through these interconnected networks, leading to secondary effects on cellular growth and proliferation.
Regulatory Feedback Loops: The mTOR signaling pathway is a key regulator of cell growth and has been shown to modulate the de novo synthesis of purines by influencing enzyme expression and the availability of substrates. mdpi.com Systems biology models can incorporate these regulatory inputs to provide a more accurate prediction of how cells might adapt to the presence of this compound.
By simulating these complex interactions, systems biology provides a holistic view of this compound's mechanism of action, moving beyond its immediate enzymatic targets to understand its full impact on cellular metabolism.
Identification of Novel Biological Targets and Unanticipated Off-Target Effects within Metabolic Networks
The primary biological targets of this compound have been identified as key enzymes in the purine biosynthesis pathway. It acts as an apparent competitive inhibitor for both reactions catalyzed by adenylosuccinate lyase and is also an inhibitor of adenylosuccinate synthetase. nih.gov The inhibition constants (Kᵢ) are in the low micromolar range, suggesting a potent interaction with these enzymes. nih.gov
However, the introduction of a potent inhibitor into a complex metabolic network can lead to unanticipated off-target effects. These are not necessarily due to the direct binding of the compound to other enzymes but can arise from the retroactive propagation of the initial metabolic perturbation. nih.gov Computational and experimental approaches are crucial for identifying such effects.
Potential Off-Target Mechanisms:
Substrate Accumulation: Inhibition of adenylosuccinate lyase leads to the accumulation of its substrates. nih.gov These accumulated metabolites could potentially interact with other enzymes for which they are not the primary substrate, leading to competitive or allosteric inhibition of other pathways.
Metabolic Shunting: A block in a primary metabolic route can cause intermediates to be shunted into alternative, less-utilized pathways. This could activate or overload other metabolic systems, leading to unforeseen cellular responses.
Network-Based Prediction: Modern drug discovery utilizes deep learning and artificial neural network models to predict off-target effects. nih.gov By training these models on large datasets of drug-protein interactions and cellular responses, it is possible to infer potential new targets and downstream signaling consequences for a compound like this compound based on its structure and primary mechanism of action. nih.gov
The identification of these novel targets and off-target effects is critical for a complete understanding of the biological activity of this compound and for the development of more specific therapeutic agents.
Table 1: Known Biological Targets of this compound
| Enzyme | Type of Inhibition | Inhibition Constant (Kᵢ) | Pathway |
|---|---|---|---|
| Adenylosuccinate Lyase (SAICAR cleavage) | Apparent Competitive | ~1.5 µM | De novo purine synthesis |
| Adenylosuccinate Lyase (Adenylosuccinate cleavage) | Apparent Competitive | ~1.3 µM | De novo purine synthesis |
Rational Design and Synthesis of this compound Analogues for Enhanced Specificity
The development of analogues of this compound is guided by the principles of rational drug design, aiming to improve potency, selectivity, and metabolic stability. The synthesis of such nucleoside analogues is a complex process that often involves multi-step procedures, starting from either chiral carbohydrate pools or achiral materials. nih.govnih.gov
The enzymatic synthesis of this compound itself has been demonstrated using SAICAR synthetase with AICAR and alanosine as substrates. nih.gov However, for creating novel analogues, chemical synthesis provides greater flexibility. Synthetic strategies focus on modifying three key components of the this compound molecule: the imidazole ring, the ribose sugar moiety, and the alanosine side chain.
Key Synthetic Strategies:
De Novo Synthesis: Modern approaches enable the construction of nucleoside analogues from simple, achiral starting materials. nih.gov For instance, processes using proline catalysis can build the core ring structures, which can then be elaborated to create diverse analogues. nih.gov
Modification of the Ribose Moiety: The sugar ring is a common target for modification. For example, replacing the methylene group of the ribose ring with a sulfur atom creates 1,3-oxathiolane nucleosides, a class of compounds known for significant biological activity. beilstein-journals.org These syntheses often involve the creation of an artificial sugar followed by coupling to the nucleobase via N-glycosylation. beilstein-journals.org
Side Chain Derivatization: The alanosine portion of the molecule can be replaced with other amino acids or chemical groups to explore structure-activity relationships. nih.govmdpi.com Ester condensation reactions are commonly used to couple different amino acid derivatives to the core structure. nih.gov
The goal of these synthetic efforts is to create analogues with enhanced binding affinity for adenylosuccinate lyase while minimizing interaction with other enzymes, thereby reducing potential off-target effects. Computational modeling and structure-based design are used to predict which modifications are most likely to improve the desired properties before undertaking complex chemical syntheses.
Table 2: General Strategies in the Synthesis of Nucleoside Analogues
| Strategy | Description | Key Techniques | Potential Outcome |
|---|---|---|---|
| Construction from Achiral Precursors | Building the nucleoside scaffold from simple, non-chiral molecules. nih.gov | Enantioselective aldol reactions, intramolecular displacement. nih.gov | Flexible access to D- or L-configurations and diverse modifications. |
| Heterocyclic Ring Substitution | Replacing atoms within the sugar ring, such as creating 1,3-oxathiolane nucleosides. beilstein-journals.org | N-glycosylation of carbohydrate precursors, stereoselective coupling. beilstein-journals.org | Altered biological activity and metabolic stability. |
| Side Chain Modification | Attaching different chemical moieties, such as various amino acids, to the core structure. nih.gov | Ester condensation reactions, protection/deprotection chemistry. nih.govmdpi.com | Enhanced specificity and altered physicochemical properties. |
Comparative Biochemical and Evolutionary Studies of Purine Metabolism across Diverse Organisms
Purine metabolism is one of the most ancient and conserved biochemical pathways, essential for all forms of life. It is responsible for synthesizing the building blocks of DNA and RNA. The pathway is broadly divided into two main branches: the de novo synthesis pathway and the salvage pathway. nih.gov
De Novo Synthesis: This energy-intensive pathway builds purines from simple precursors like amino acids and bicarbonate. nih.gov It involves a series of enzymatic steps leading to the formation of inosine (B1671953) 5'-monophosphate (IMP), the common precursor for AMP and GMP. nih.gov
Salvage Pathway: This pathway recycles purine bases and nucleosides from the degradation of nucleic acids. nih.gov It is less energy-consuming and is the primary source of purines in many cells.
Comparative genomic and biochemical studies have revealed fascinating evolutionary aspects of this pathway. The core enzymatic machinery for both de novo and salvage pathways appears to have been present in the Last Universal Common Ancestor (LCA), suggesting their fundamental importance from the earliest stages of life. nih.gov
However, the pathway has also undergone significant evolution and adaptation in different lineages. For example, the successive loss of enzymes for the degradation of uric acid is a notable feature of vertebrate evolution. youtube.com In plants, purine metabolism has evolved to produce a variety of secondary metabolites, such as purine alkaloids like caffeine, through convergent evolution. researchgate.netroyalsocietypublishing.org Studies on the evolution of purine metabolism genes in mammals have shown evidence of positive selection, potentially linked to adaptations for conditions like oxidative stress. nih.gov
Understanding the similarities and differences in purine metabolism across diverse organisms provides a crucial context for studying inhibitors like this compound. The high degree of conservation in the de novo pathway enzymes, such as adenylosuccinate lyase, across many species highlights their vulnerability as a potential therapeutic target. Conversely, species-specific differences in the pathway could be exploited for the development of selective agents.
Q & A
Basic Research Question: What experimental approaches are used to study Alanosyl-aicor's inhibitory effects on adenyl-CoA synthetase (ASS)?
Methodological Answer:
In vitro enzyme inhibition assays are foundational for quantifying this compound's binding affinity (e.g., equilibrium dissociation constant, Kf = 0.228 µM ). Researchers typically use purified ASS incubated with varying concentrations of this compound and measure substrate turnover via spectrophotometry or radiometric labeling. Cell-based models, such as leukemia cell lines, are employed to validate inhibition in physiological contexts, with DNA synthesis rates monitored via <sup>3</sup>H-thymidine incorporation. Parallel controls (e.g., untreated cells, competitive inhibitors) ensure specificity.
Basic Research Question: How do researchers establish baseline purine salvage pathway activity when evaluating this compound resistance?
Methodological Answer:
Baseline activity is quantified via enzyme activity assays for salvage pathway markers like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT) . Liquid chromatography-mass spectrometry (LC-MS) profiles intracellular adenine nucleotides (ATP, ADP) to assess metabolic flux. Comparative studies between resistant and sensitive cell lines (e.g., via RNA-seq or proteomics) identify upregulated salvage enzymes. Knockdown experiments (siRNA/CRISPR) validate causal relationships between enzyme levels and resistance phenotypes.
Advanced Research Question: What experimental designs address contradictions in this compound's efficacy across leukemia cell lines?
Methodological Answer:
Contradictions often arise from variability in SAICAR synthetase activity or purine salvage efficiency . To resolve this:
- Stratified Analysis: Group cell lines by SAICAR synthetase activity (measured via coupled enzymatic assays) and correlate with this compound IC50 values.
- Metabolic Flux Analysis: Use <sup>13</sup>C-glucose tracing to map purine biosynthesis vs. salvage contributions in resistant vs. sensitive lines.
- Co-treatment Studies: Combine this compound with salvage pathway inhibitors (e.g., mycophenolic acid) to test synergy. Statistical models (ANOVA with post hoc tests) identify interaction effects .
Advanced Research Question: How can researchers optimize assays to distinguish this compound's direct enzyme inhibition from off-target effects?
Methodological Answer:
- Selective Ligand Competition: Co-incubate ASS with this compound and excess substrate (e.g., ATP or CoA-SH). A reduction in inhibition potency suggests competitive binding.
- Thermal Shift Assays: Monitor ASS melting temperature (Tm) shifts via differential scanning fluorimetry; ligand binding stabilizes the enzyme.
- Off-target Screening: Use kinase/phosphatase profiling panels or chemoproteomics to identify unintended interactions. Data normalization to vehicle controls and dose-response curves (4-parameter logistic models) minimize false positives .
Advanced Research Question: What frameworks guide hypothesis generation when studying resistance mechanisms to this compound?
Methodological Answer:
The PICO framework structures hypotheses around:
- Population: Leukemia cell subsets with defined SAICAR synthetase activity.
- Intervention: this compound exposure ± salvage pathway modulators.
- Comparison: Wild-type vs. enzyme-knockout models.
- Outcome: Nucleotide pool restoration (HPLC quantification) or apoptosis rates (flow cytometry).
The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure hypotheses address gaps, such as the role of purine auxotrophy in resistance .
Basic Research Question: What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Nonlinear Regression: Fit dose-response data to sigmoidal models (e.g., Hill equation) to derive EC50/IC50 values.
- Bootstrap Resampling: Estimate confidence intervals for potency metrics, critical for comparing cell lines or treatment conditions.
- Synergy Scoring: Use the Chou-Talalay method (Combination Index) for co-treatment studies. Software like GraphPad Prism or CompuSyn standardizes analysis .
Advanced Research Question: How can researchers integrate multi-omics data to map this compound's metabolic impact?
Methodological Answer:
- Transcriptomics: RNA-seq identifies differentially expressed genes in purine biosynthesis (e.g., PFAS, PAICS) or salvage pathways.
- Metabolomics: LC-MS/MS quantifies ATP, GTP, and intermediates (AICAR, SAICAR) to trace metabolic rerouting.
- Network Analysis: Tools like MetaboAnalyst or STRING map enzyme-metabolite interactions and highlight compensatory pathways. Machine learning (e.g., random forests) prioritizes biomarkers of resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
